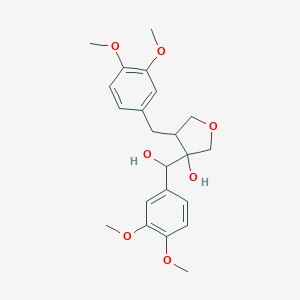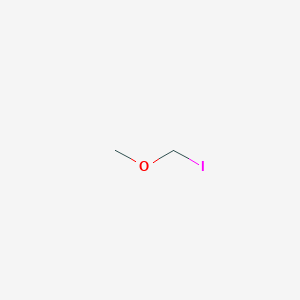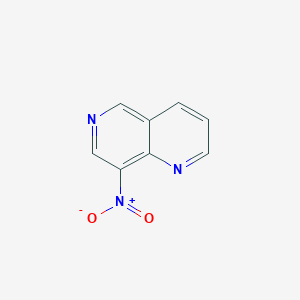
8-Nitro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitro-1,6-naphthyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism Of Action
The mechanism of action of 8-Nitro-1,6-naphthyridine is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical And Physiological Effects
8-Nitro-1,6-naphthyridine has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit biofilm formation in bacteria, which is a crucial factor in the pathogenesis of many infectious diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 8-Nitro-1,6-naphthyridine in lab experiments is its potent antimicrobial activity, which makes it an ideal candidate for testing against drug-resistant bacterial strains. However, this compound has been shown to have cytotoxic effects on mammalian cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 8-Nitro-1,6-naphthyridine. One area of interest is the development of novel derivatives with improved pharmacological properties. Additionally, this compound has shown promising results in combination therapy with other antimicrobial or anticancer agents, which may lead to the development of more effective treatment strategies. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of other diseases.
Conclusion
In conclusion, 8-Nitro-1,6-naphthyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research. Further studies are needed to fully understand the pharmacological properties of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 8-Nitro-1,6-naphthyridine involves the condensation of 2-aminonicotinic acid with nitroethane under basic conditions. This reaction leads to the formation of the intermediate 8-nitro-2-aminonicotinic acid, which undergoes cyclization to form the final product, 8-Nitro-1,6-naphthyridine. Other methods of synthesis include the use of cyclization agents such as phosphorous oxychloride and thionyl chloride.
Scientific Research Applications
8-Nitro-1,6-naphthyridine has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains. Additionally, this compound has been investigated for its anticancer properties, with promising results in preclinical studies.
properties
IUPAC Name |
8-nitro-1,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-5-9-4-6-2-1-3-10-8(6)7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGQHUMUFYVMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-1,6-naphthyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

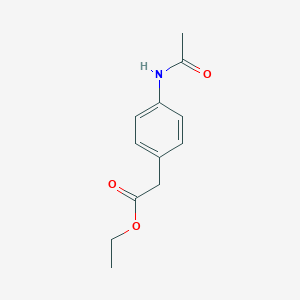

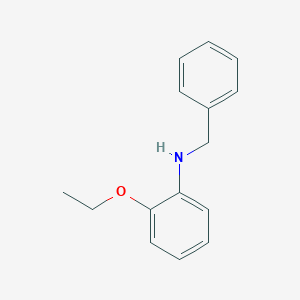
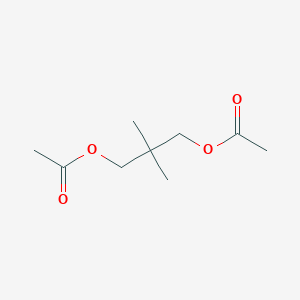
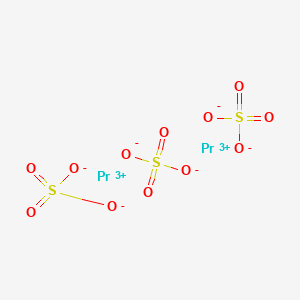
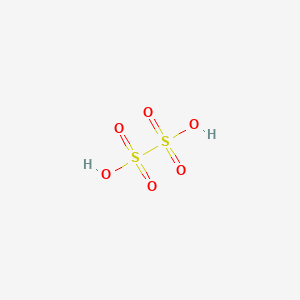

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)


![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)

